molecular formula C12H19NS B14492437 (E)-N-Heptyl-1-(thiophen-2-yl)methanimine CAS No. 63503-23-1

(E)-N-Heptyl-1-(thiophen-2-yl)methanimine

Cat. No.: B14492437
CAS No.: 63503-23-1
M. Wt: 209.35 g/mol
InChI Key: MFZJNLSJXMOAGR-UHFFFAOYSA-N
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Description

(E)-N-Heptyl-1-(thiophen-2-yl)methanimine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Heptyl-1-(thiophen-2-yl)methanimine typically involves the condensation of heptylamine with thiophene-2-carboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(E)-N-Heptyl-1-(thiophen-2-yl)methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-N-Heptyl-1-(thiophen-2-yl)methanimine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the imine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-Heptyl-1-(thiophen-2-yl)methanimine is unique due to its heptyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This makes it a valuable compound for exploring new therapeutic and industrial applications .

Properties

CAS No.

63503-23-1

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-heptyl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C12H19NS/c1-2-3-4-5-6-9-13-11-12-8-7-10-14-12/h7-8,10-11H,2-6,9H2,1H3

InChI Key

MFZJNLSJXMOAGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=CC1=CC=CS1

Origin of Product

United States

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